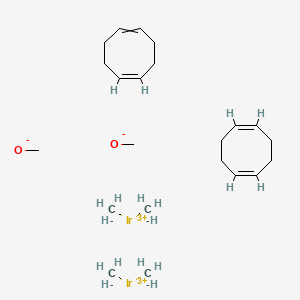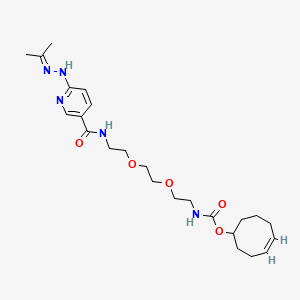
HyNic-PEG2-TCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is particularly valuable for the selective labeling and modification of biomolecules such as proteins, peptides, and nucleic acids in research and diagnostic applications . The hydrazinonicotinamide group provides a specific site for covalent attachment to aldehyde or ketone-containing biomolecules, while the polyethylene glycol spacer enhances solubility and biocompatibility. The trans-cyclooctene group enables subsequent bioorthogonal reactions with tetrazines, allowing for specific and rapid labeling or modification of target molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HyNic-PEG2-TCO involves several steps. The hydrazinonicotinamide group is first synthesized and then linked to a polyethylene glycol chain. The final step involves the attachment of the trans-cyclooctene group. The reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
HyNic-PEG2-TCO undergoes several types of chemical reactions, including:
Bioorthogonal Reactions: The trans-cyclooctene group reacts with tetrazines in an inverse electron demand Diels-Alder reaction (iEDDA), which is highly specific and rapid.
Covalent Attachment: The hydrazinonicotinamide group forms covalent bonds with aldehyde or ketone-containing biomolecules, creating stable hydrazone linkages.
Common Reagents and Conditions
Reagents: Tetrazines for bioorthogonal reactions, aldehydes, and ketones for covalent attachment.
Conditions: Mild temperatures, typically in aqueous or organic solvents, depending on the specific reaction.
Major Products
The major products formed from these reactions are bioconjugates, where this compound is covalently attached to target biomolecules, enabling their selective labeling and modification .
Applications De Recherche Scientifique
HyNic-PEG2-TCO has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of HyNic-PEG2-TCO involves its ability to form covalent bonds with specific biomolecules. The hydrazinonicotinamide group reacts with aldehyde or ketone groups to form stable hydrazone linkages. The trans-cyclooctene group undergoes bioorthogonal reactions with tetrazines, enabling rapid and specific labeling or modification of target molecules . These reactions are highly specific and do not interfere with other biological processes, making this compound an ideal tool for bioconjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
HyNic-PEG2-FA: A similar compound used in radiolabeling for tumor imaging.
HyNic-PEG2-NHS: Another bioconjugation reagent with similar properties but different functional groups.
Uniqueness
HyNic-PEG2-TCO is unique due to its combination of hydrazinonicotinamide, polyethylene glycol, and trans-cyclooctene groups. This combination allows for highly specific and rapid bioorthogonal reactions, making it particularly valuable for applications requiring precise and efficient labeling or modification of biomolecules .
Propriétés
Formule moléculaire |
C24H37N5O5 |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H37N5O5/c1-19(2)28-29-22-11-10-20(18-27-22)23(30)25-12-14-32-16-17-33-15-13-26-24(31)34-21-8-6-4-3-5-7-9-21/h3-4,10-11,18,21H,5-9,12-17H2,1-2H3,(H,25,30)(H,26,31)(H,27,29)/b4-3+ |
Clé InChI |
FQSCUAUGUCLBSR-ONEGZZNKSA-N |
SMILES isomérique |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCC/C=C/CC2)C |
SMILES canonique |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
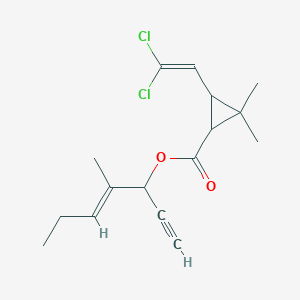
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)


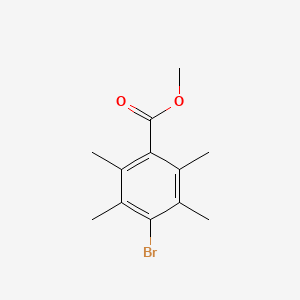
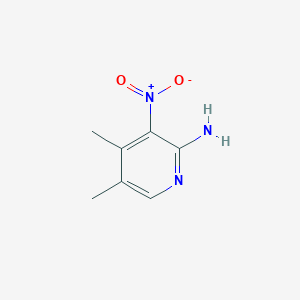

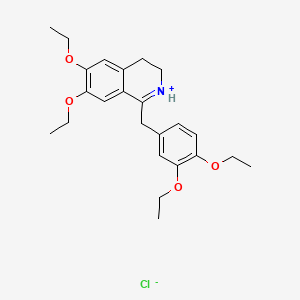

![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)
